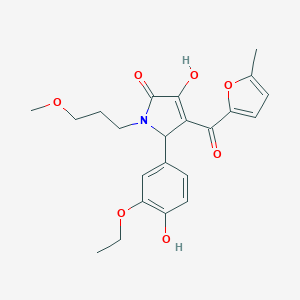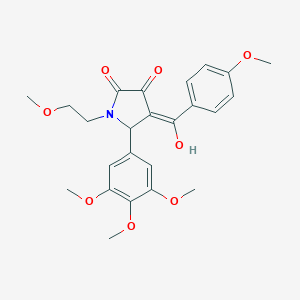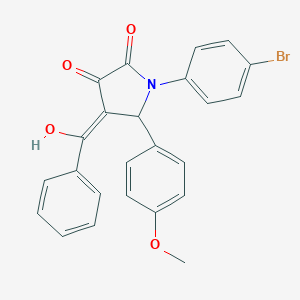
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic uses. This compound belongs to the class of pyrrolones and has been studied for its biological activities such as anti-inflammatory, anti-cancer, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities through the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukins. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has also been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. It is not water-soluble, which limits its use in aqueous systems. It also has low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Further research is needed to fully understand the mechanism of action of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The development of water-soluble derivatives of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may improve its bioavailability and therapeutic potential. The use of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs may also enhance its therapeutic effects. Additionally, the study of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in animal models of various diseases may provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone, benzaldehyde, and 3-hydroxy-2-pyrrolidinone in the presence of a base. The reaction proceeds through a condensation reaction to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic uses. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities in various in vitro and in vivo studies. 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C24H18BrNO3 |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
(4Z)-1-benzyl-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18BrNO3/c25-19-13-11-17(12-14-19)21-20(22(27)18-9-5-2-6-10-18)23(28)24(29)26(21)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
InChI-Schlüssel |
MTYHCNYORSVLJB-XDOYNYLZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B265593.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265598.png)


![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)